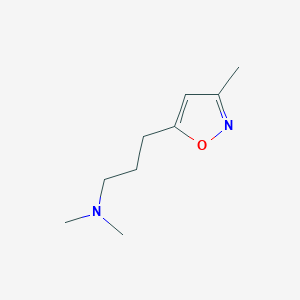
N,N-Dimethyl-3-(3-methylisoxazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine typically involves the reaction of 3-methyl-1,2-oxazole with N,N-dimethylpropan-1-amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions, such as pressure and temperature control, can lead to higher production rates and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}methyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one .
- **N- { (2R,3R)-2- ( { [ (3,5-Dimethyl-1,2-oxazol-4-yl)carbamoyl] (methyl)amino}methyl)-5- [ (2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}-2-phenylacetamide .
Uniqueness
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxazole ring with the N,N-dimethylpropan-1-amine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
173850-49-2 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-8-7-9(12-10-8)5-4-6-11(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XMGFAKYILXYUSX-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCN(C)C |
Kanonische SMILES |
CC1=NOC(=C1)CCCN(C)C |
Synonyme |
5-Isoxazolepropanamine,N,N,3-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


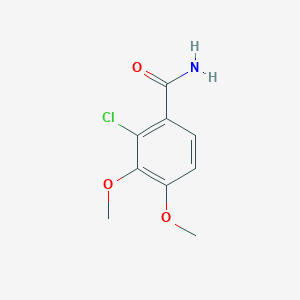
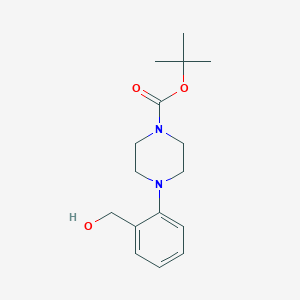
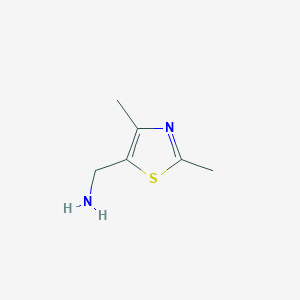
![4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde](/img/structure/B60796.png)
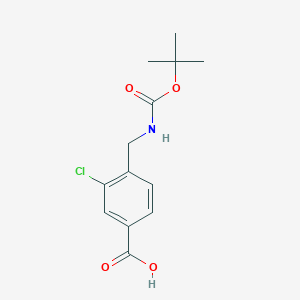
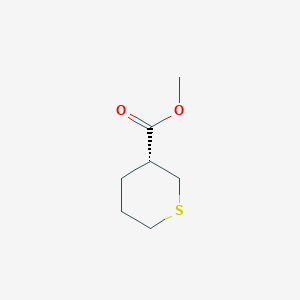
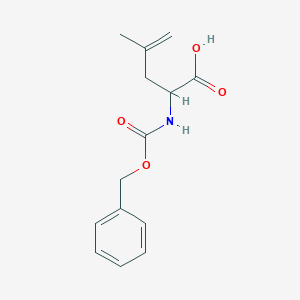
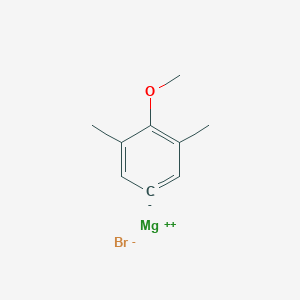
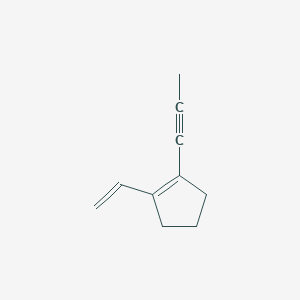
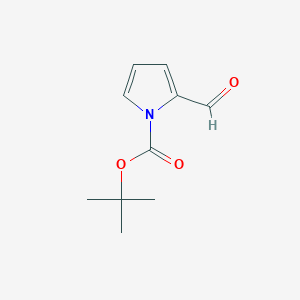
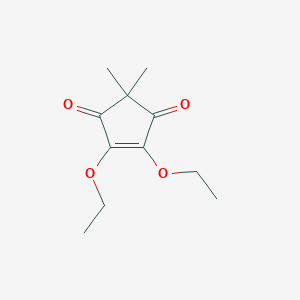
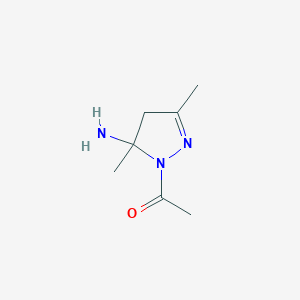
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)

